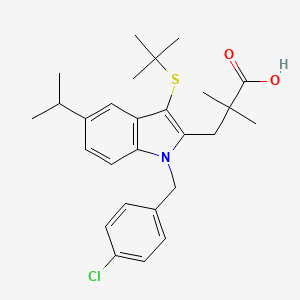
MK-886
Cat. No. B1676634
Key on ui cas rn:
118414-82-7
M. Wt: 472.1 g/mol
InChI Key: QAOAOVKBIIKRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05225421
Procedure details


Following the procedure of Example 10, but using 1-(p-chlorobenzyl)-1[-(4-(i-propyl)phenyl]hydrazine hydrochloride and methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate as starting materials and hydrolysis at reflux, the title compound was prepared, mp 189°-192°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]N)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[CH3:13][C:14]([CH3:28])([CH2:19][C:20](=O)[CH2:21][S:22][C:23]([CH3:26])([CH3:25])[CH3:24])[C:15]([O:17]C)=[O:16]>>[Cl:1][C:8]1[CH:9]=[CH:10][C:5]([CH2:2][N:11]2[C:8]3[C:7](=[CH:6][C:5]([CH:2]([CH3:4])[CH3:3])=[CH:10][CH:9]=3)[C:21]([S:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[C:20]2[CH2:19][C:14]([CH3:28])([CH3:13])[C:15]([OH:17])=[O:16])=[CH:6][CH:7]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)C1=CC=C(C=C1)NN
|
Step Two
|
Name
|
methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OC)(CC(CSC(C)(C)C)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
materials and hydrolysis
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)C(C)C)SC(C)(C)C)CC(C(=O)O)(C)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
